Methyl 1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the pyrazole family, characterized by a pyrazole ring substituted with a carboxylate group and a chlorobenzyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The synthesis of methyl 1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate can be traced back to various synthetic methodologies that involve the reaction of pyrazole derivatives with chlorobenzyl halides or related compounds. The specific pathways for its synthesis are detailed in patent literature and scientific publications that explore pyrazole derivatives and their derivatives' biological activities .
Methyl 1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate is classified as:
The synthesis of methyl 1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate typically involves several key steps, including the formation of the pyrazole ring and subsequent substitution reactions.
The reactions are usually carried out under controlled conditions, including temperature and pH adjustments, to optimize yield and purity. Techniques such as refluxing, stirring, and the use of inert atmospheres (e.g., nitrogen) may be employed to prevent unwanted side reactions.
Methyl 1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate features a five-membered pyrazole ring with a carboxylate functional group at one position and a chlorobenzyl substituent at another.
This structure highlights the connectivity between the atoms within the molecule.
Methyl 1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate can participate in several chemical reactions due to its functional groups:
The reaction conditions (temperature, solvent choice, and catalysts) significantly influence the outcomes, such as yields and selectivity for desired products.
The mechanism of action for methyl 1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate is largely dependent on its interactions within biological systems:
Research has shown that similar compounds exhibit various pharmacological activities, including anti-inflammatory and antimicrobial properties, suggesting potential therapeutic applications for methyl 1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate .
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to characterize this compound, confirming its structure and purity .
Methyl 1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate has potential applications in several fields:
Research continues into optimizing its synthesis and exploring its full range of biological activities, which may lead to novel therapeutic agents .
Pyrazole, a five-membered heterocyclic scaffold featuring two adjacent nitrogen atoms (C₃H₄N₂), is a privileged structure in medicinal chemistry due to its versatile pharmacological profile and synthetic adaptability. Its aromaticity, planarity, and ability to engage in hydrogen bonding (as both donor and acceptor) enable targeted interactions with biological macromolecules [9]. Pyrazole derivatives exhibit a broad spectrum of bioactivities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and neuroprotective effects [5] [7]. Notable FDA-approved drugs containing the pyrazole core include:
The scaffold’s synthetic flexibility allows for regioselective substitutions at N1, C3, C4, and C5 positions, enabling fine-tuning of electronic properties, lipophilicity, and steric bulk to optimize target binding [7] [9]. For instance, electron-withdrawing groups at C4 enhance electrophilic character, facilitating nucleophilic addition-elimination reactions, while N1-alkylation modulates solubility and membrane permeability [9]. Recent advances in pyrazole synthesis include:
Table 1: Key Molecular Properties of Methyl 1-(3-Chlorobenzyl)-1H-Pyrazole-4-Carboxylate
Property | Value | Significance |
---|---|---|
CAS Registry Number | 1172465-25-6 [1] [3] | Unique compound identifier |
Molecular Formula | C₁₂H₁₁ClN₂O₂ [1] [3] | Defines elemental composition |
Molecular Weight | 250.68 g/mol [1] [3] | Impacts pharmacokinetics (e.g., diffusion, excretion) |
IUPAC Name | Methyl 1-[(3-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate [1] | Systematic chemical nomenclature |
SMILES | COC(=O)C1=CN(CC2=CC(=CC=C2)Cl)N=C1 [3] | Line notation for chemical structure representation |
Topological Polar Surface Area (TPSA) | 44.12 Ų [8] | Predicts membrane permeability (moderate) |
LogP | 2.37 [8] | Indicates moderate lipophilicity |
The 3-chlorobenzyl moiety at N1 of the pyrazole ring is a critical pharmacophoric feature that enhances bioactivity through strategic modulation of steric, electronic, and hydrophobic parameters. Key structural and functional implications include:
Steric Optimization: The benzyl group provides a planar aromatic extension, facilitating π-π stacking interactions with hydrophobic enzyme pockets (e.g., COX-2 hydrophobic channels or kinase ATP-binding sites) [5] [7]. The meta-chlorine atom creates an asymmetric electronic distribution, enhancing dipole interactions and directing molecular orientation within target sites [9].
Electronic Effects: The chlorine atom’s strong -I effect withdraws electron density from the benzyl ring, lowering the energy of π* orbitals and strengthening stacking interactions. Concurrently, it increases the compound’s metabolic stability by reducing oxidation at the benzylic position [7] [9].
Hydrophobic Tuning: Chlorine substitution increases lipophilicity (LogP +0.7–1.0 vs. unsubstituted benzyl), promoting membrane penetration and intracellular target engagement. The 3-chloro position specifically balances hydrophobicity without inducing excessive crystallization, maintaining solubility for biological screening [3] [8].
Structure-Activity Relationship (SAR) studies highlight the positional sensitivity of chlorine substitution:
Table 2: Impact of Benzyl Substitution Patterns on Pyrazole Bioactivity
Substitution Position | Anti-inflammatory Activity | Antimicrobial Activity | Key Interactions |
---|---|---|---|
Unsubstituted benzyl | Moderate (40–60% inhibition) | Low (MIC >100 µM) | Van der Waals forces only |
2-Chlorobenzyl | Low (<40% inhibition) [10] | Moderate (MIC 50–100 µM) | Steric hindrance limits target fit |
3-Chlorobenzyl | High (≥84% inhibition) [5] | High (MIC 10–25 µM) | Optimal π-stacking + halogen bonding |
4-Chlorobenzyl | Moderate (60–75% inhibition) [6] [8] | Moderate (MIC 25–50 µM) | Reduced halogen bonding efficiency |
The carboxylate ester at C4 further diversifies the compound’s utility:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7